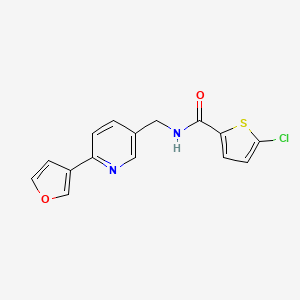
5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antiprotozoal Agents
Compounds with structural similarities to 5-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide have been investigated for their potential as antiprotozoal agents. Research by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines, incorporating furan and thiophene moieties, demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a promising avenue for developing new treatments for protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, particularly those involving furan and thiophene rings, forms a significant area of research. Kandinska et al. (2006) explored the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the pharmaceutical interest in these structures due to their diverse pharmacophoric substituents (Kandinska et al., 2006).
Amplification of Phleomycin
Research on pyridinylpyrimidines with strongly basic side chains, including furan derivatives, has shown their activity as amplifiers of phleomycin against Escherichia coli. This finding, discussed by Brown and Cowden (1982), suggests potential applications in enhancing antibiotic efficacy through structural modification of heterocyclic compounds (Brown & Cowden, 1982).
Multicomponent Synthesis
Dyachenko et al. (2019) developed an effective method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation, involving furan and thiophene components. This research outlines a pathway for creating compounds with potential applications in materials science and pharmaceutical development (Dyachenko et al., 2019).
Heterocyclic Primary Alcohols Oxidation
The oxidation of hydroxymethyl-substituted aromatic heterocycles, including furans, to their corresponding aldehydes, as researched by Kernag et al. (1999), is crucial for synthesizing intermediates used in the development of pharmaceuticals and fine chemicals. This process highlights the importance of functional groups similar to those in this compound for chemical synthesis applications (Kernag et al., 1999).
properties
IUPAC Name |
5-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-8-10-1-2-12(17-7-10)11-5-6-20-9-11/h1-7,9H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSHAOBBDNBOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC=C(S2)Cl)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)

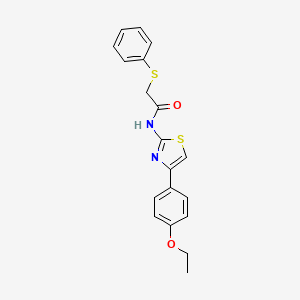
![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)
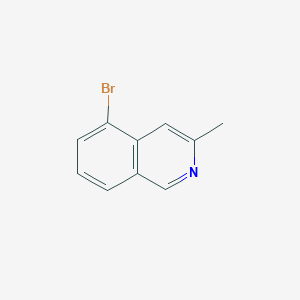
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)
![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)

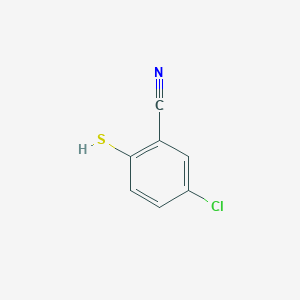
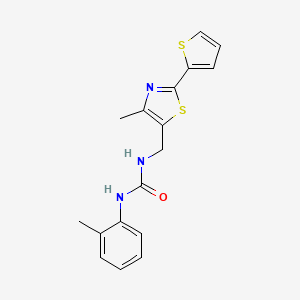
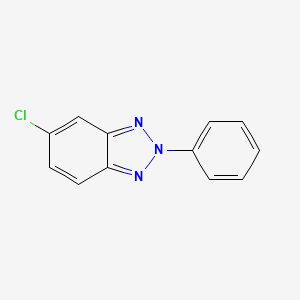
![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)